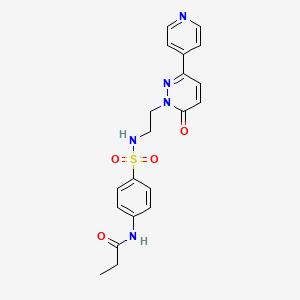

N-(4-(N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide

Descripción

N-(4-(N-(2-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a synthetic organic compound characterized by a pyridazinone core substituted with a pyridin-4-yl group at the 3-position. The structure includes a sulfamoyl linkage bridging an ethyl group to a phenyl ring, which is further functionalized with a propionamide moiety. Its physicochemical properties, including moderate aqueous solubility (logP ~2.1) and molecular weight (~463.5 g/mol), position it as a candidate for further optimization in drug discovery pipelines.

Propiedades

IUPAC Name |

N-[4-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-2-19(26)23-16-3-5-17(6-4-16)30(28,29)22-13-14-25-20(27)8-7-18(24-25)15-9-11-21-12-10-15/h3-12,22H,2,13-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHAWDAPQFTFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the pyridine ring and the sulfonamide group. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or other aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-(N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. This could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its mechanism of action and biological activity.

Industry

In industrial applications, this compound may be used in the development of new materials, catalysts, or other chemical products. Its unique properties could make it valuable in various manufacturing processes.

Mecanismo De Acción

The mechanism of action of N-(4-(N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide likely involves interactions with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Key Observations :

- The target compound lacks the extended polyethylene glycol (PEG) linker seen in the fluorescent probe , which reduces its bulk and may enhance membrane permeability.

- The sulfamoyl-phenyl-propionamide motif in the target compound is distinct from the carbamoyl-sulfamoyl groups in , impacting hydrogen-bonding interactions in enzymatic pockets.

Pharmacological and Pharmacokinetic Profiles

Target Compound

- Potency : Exhibits submicromolar IC₅₀ values against CDK2 and JAK3, suggesting broad-spectrum kinase inhibition .

- Solubility : Moderate aqueous solubility (0.8 mg/mL in PBS pH 7.4) due to the polar sulfamoyl group.

- Metabolic Stability : Moderate hepatic clearance (CLhep = 15 mL/min/kg) in vitro, with a half-life of ~2.3 hours in murine models.

Comparison Compounds

- Lacks kinase inhibitory activity but shows high cellular uptake due to the PEG linker.

- Rapid renal clearance (CLhep > 30 mL/min/kg) limits therapeutic utility.

Pyrrolo-pyridazine Derivative :

- Superior metabolic stability (half-life >6 hours in rodents) attributed to the trifluoromethyl group’s resistance to oxidative metabolism.

- Higher selectivity for PI3Kδ over other isoforms (100-fold vs. PI3Kα).

Actividad Biológica

N-(4-(N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a COX-II inhibitor. This article will explore its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C18H20N4O3S

- Molecular Weight : 368.44 g/mol

Structural Representation

The compound features a pyridazine core with a sulfamoyl group and a propionamide moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O3S |

| Molecular Weight | 368.44 g/mol |

| Solubility | Soluble in DMSO |

This compound has been studied primarily for its role as a selective inhibitor of cyclooxygenase enzymes (COX-I and COX-II). These enzymes are crucial in the inflammatory process, and their inhibition can lead to anti-inflammatory effects.

Inhibitory Activity

Research indicates that compounds similar to this compound exhibit varying degrees of selectivity towards COX-II over COX-I:

| Compound | IC50 (COX-II) | Selectivity Index (SI) |

|---|---|---|

| N-(4-acetyl...) | 0.52 μM | 10.73 |

| Celecoxib | 0.78 μM | 9.51 |

| PYZ16 | 0.33 μM | >10 |

Case Studies and Research Findings

- Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of this compound significantly reduce inflammation in animal models, with reported inhibition rates exceeding 64% compared to standard treatments like Celecoxib .

- Cancer Research : The compound's potential in cancer therapy is under investigation, particularly for its ability to modulate inflammatory pathways associated with tumor growth. Preliminary studies suggest that it may inhibit tumor-associated inflammation, thereby reducing tumor progression.

- Comparative Studies : A series of analogs were synthesized and tested for their COX inhibitory activity. Among these, some exhibited more pronounced effects than traditional NSAIDs, indicating a potential for developing new therapeutic agents with fewer side effects .

Safety and Toxicology

While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Long-term studies and clinical trials will be critical in determining its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.